molecular formula C23H29N5O2S2 B2991738 N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899949-85-0

N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2991738
CAS No.: 899949-85-0
M. Wt: 471.64
InChI Key: HBXWDWOJGJLRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 899749-27-0) features a benzothiazole core linked via a thioacetamide bridge to a hexahydroquinazolinone scaffold substituted with a diethylaminoethyl group. Its molecular formula is C₂₁H₂₅N₅O₂S₂, with a molecular weight of 443.6 g/mol .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S2/c1-3-27(4-2)13-14-28-18-11-7-5-9-16(18)21(26-23(28)30)31-15-20(29)25-22-24-17-10-6-8-12-19(17)32-22/h6,8,10,12H,3-5,7,9,11,13-15H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWDWOJGJLRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with chloroacetyl chloride in a solvent like tetrahydrofuran. The synthesis typically yields a white solid after recrystallization from ethanol .

Anticonvulsant Activity

Research has shown promising anticonvulsant properties for compounds related to this structure. In a study evaluating various derivatives, two specific compounds demonstrated effective protection against seizures in animal models. They exhibited ED50 values of 15.4 and 18.6 mg/kg with protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine .

Antimicrobial Activity

The benzothiazole moiety has been associated with various antimicrobial activities. A study on similar compounds indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli13.40
Compound CPseudomonas aeruginosa11.29

Structure-Activity Relationship (SAR)

The structure of benzothiazole derivatives plays a crucial role in their biological activity. Substituents on the benzothiazole ring can enhance or diminish the activity against specific targets. For example, electron-donating groups have shown to improve antibacterial efficacy .

Study on Anticonvulsant Efficacy

In an investigation focused on the anticonvulsant potential of benzothiazole derivatives, researchers synthesized various compounds and assessed their efficacy using the maximal electroshock seizure (MES) test. The results indicated that certain modifications to the benzothiazole structure could lead to enhanced anticonvulsant effects compared to traditional treatments .

Study on Antimicrobial Properties

Another study examined the antimicrobial effects of benzothiazole derivatives against several pathogens. The findings highlighted that specific structural modifications resulted in improved activity against resistant strains of bacteria, suggesting that these compounds could serve as leads for new antibiotic development .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity Reference
Target Compound C₂₁H₂₅N₅O₂S₂ 443.6 Diethylaminoethyl, hexahydroquinazolinone Not reported
N-(6-Nitrobenzothiazol-2-yl) analog Not specified 490.5 Nitro group, phenylureido-thiadiazole Anticancer (VEGFR-2 inhibition)
Compound 11g (triazole derivative) C₂₀H₁₄N₈O₅S₂ 510.5 Nitrophenyl, quinoxaline-triazole Antimicrobial (MIC: 4–16 μg/mL)
Hydroxyethyl variant (CAS: 920165-49-7) C₁₆H₂₁N₅O₃S₂ 395.5 Hydroxyethyl, hexahydroquinazolinone Not reported
1,3,4-Thiadiazole derivative C₁₃H₁₀N₄O₂S 286.31 Thiazole, quinazolinone Analgesic (tail-clip test, 100 mg/kg)

Key Observations :

  • Lipophilicity: The diethylaminoethyl group in the target compound likely increases logP compared to polar substituents (e.g., nitro groups in or hydroxyethyl in ), influencing bioavailability.
  • Conformational Flexibility: The hexahydroquinazolinone scaffold may enhance binding to flexible enzyme pockets compared to rigid aromatic systems (e.g., quinoxaline in ).
  • Molecular Weight : The target compound (443.6 g/mol) falls within the acceptable range for drug-likeness, unlike higher-weight analogs (e.g., 490.5 g/mol in ), which may face pharmacokinetic challenges.

Pharmacological Profiles

Analgesic Activity:
  • : A 1,3,4-thiadiazole derivative (MW 286.31) showed antinociceptive effects at 100 mg/kg in mice via tail-clip tests .
Anticancer Activity:
  • : Nitrobenzothiazole derivatives inhibit VEGFR-2 with IC₅₀ values <1 μM . The target compound’s hexahydroquinazolinone may mimic kinase ATP-binding sites, but its lack of nitro groups could reduce off-target toxicity.
Antimicrobial Activity:
  • : Triazole-acetamides exhibit broad-spectrum activity (MIC 4–16 μg/mL) . The target compound’s sulfur-rich structure may similarly disrupt microbial membranes or enzymes.

Molecular Docking and Predictive Studies

  • : Nitrobenzothiazole hybrids bind VEGFR-2 via hydrogen bonding with Glu883 and hydrophobic interactions .
  • : Trifluoromethylbenzothiazole derivatives target CK1 isoforms with >50% inhibition at 10 μM .

Hypothesis for Target Compound: The diethylaminoethyl group could engage ionic interactions with acidic residues, while the hexahydroquinazolinone scaffold may occupy hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of N-(benzo[d]thiazol-2-yl)thioacetamide scaffolds, and how can reaction conditions be optimized?

  • Methodology : Derivatives of this scaffold are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 2-mercaptohexahydroquinazolinone) can react with α-bromoacetamide derivatives under reflux in polar aprotic solvents (e.g., acetone or DMF) with anhydrous potassium carbonate as a base . Optimization involves adjusting reaction time (3–20 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:2). Purification via recrystallization (ethanol or ethyl acetate) yields compounds with 21–33% efficiency .
  • Validation : Confirm product purity using melting points, elemental analysis (C, H, N), and spectroscopic methods (1H/13C NMR, MS). Discrepancies between calculated and observed elemental composition (e.g., ±0.2% for carbon) indicate impurities .

Q. How can structural ambiguities in thiazole- and quinazolinone-containing acetamides be resolved using spectroscopic techniques?

  • Methodology : Assign key NMR signals to resolve regiochemistry:

  • 1H NMR : Thiazole protons resonate at δ 7.0–8.5 ppm, while the hexahydroquinazolinone scaffold shows characteristic peaks for NH (δ 10–12 ppm) and diethylaminoethyl groups (δ 2.5–3.5 ppm for CH2, δ 1.0–1.5 ppm for CH3) .
  • 13C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm; sulfur-linked carbons (C-S) are deshielded to δ 40–50 ppm .
    • Advanced Cross-Validation : Use 2D NMR (COSY, HSQC) to correlate protons and carbons, especially for overlapping signals in the aromatic region .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding modes of thioacetamide derivatives to biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or cytochrome P450). Key steps:

Prepare ligand structures (protonation states, tautomers) via quantum mechanical optimization (DFT/B3LYP/6-31G*).

Define binding pockets using grid boxes centered on catalytic residues.

Validate docking poses by comparing with experimental data (e.g., IC50 values) or co-crystallized ligands .

  • Case Study : Docking studies on similar compounds (e.g., benzimidazole-triazole-thiazole hybrids) revealed hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) and π-π stacking with aromatic side chains .

Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects) be systematically analyzed for structurally related analogs?

  • Methodology :

Data Normalization : Compare IC50/EC50 values under standardized assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity).

SAR Analysis : Identify substituents linked to divergent activities. For example:

  • Electron-withdrawing groups (e.g., Cl, NO2) on the benzothiazole ring enhance cytotoxicity but reduce antioxidant capacity.
  • Diethylaminoethyl groups improve solubility but may sterically hinder target interactions .

Mechanistic Studies : Use ROS (reactive oxygen species) detection assays or apoptosis markers (Annexin V) to differentiate modes of action .

Q. What are the limitations of traditional synthetic routes, and how can AI-driven reaction design (e.g., ICReDD methods) improve efficiency?

  • Limitations : Low yields (e.g., 21–33% in nucleophilic substitutions ), side reactions (e.g., oxidation of thiols), and tedious purification steps.
  • AI Solutions :

  • Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways.
  • Apply machine learning (e.g., Template_relevance models) to screen solvent/base combinations and reduce trial-and-error experimentation .
    • Case Study : AI-predicted one-step syntheses for thiadiazole analogs achieved 85% yield by selecting acetone/K2CO3 over DMF/Et3N, minimizing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.